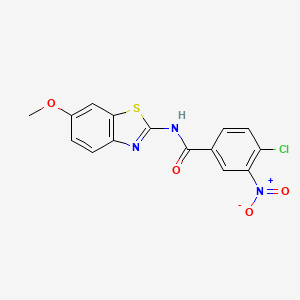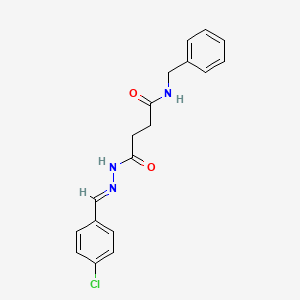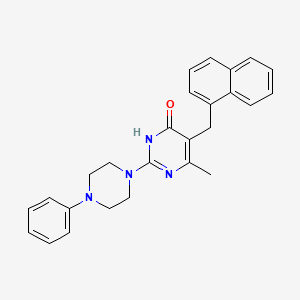
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzamide moiety attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chloro group can be introduced by treating the intermediate compound with thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group can be introduced by nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond by reacting the nitrobenzoyl chloride intermediate with the benzothiazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide.
Uniqueness: The presence of the nitro group and the specific substitution pattern on the benzothiazole ring confer unique chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H10ClN3O4S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-11-13(7-9)24-15(17-11)18-14(20)8-2-4-10(16)12(6-8)19(21)22/h2-7H,1H3,(H,17,18,20) |
InChI Key |
NWURSTCWMDBOOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B11111700.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide](/img/structure/B11111712.png)
![N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B11111714.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B11111722.png)
![2-chloro-N-(2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11111730.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11111737.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11111753.png)
![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11111773.png)
![1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B11111774.png)
![N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11111781.png)

![1-(ethylsulfonyl)-N-[4-(morpholin-4-yl)benzyl]piperidine-3-carboxamide](/img/structure/B11111790.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11111794.png)
